Recent Advances in the Synthesis of 8-Membered Cyclic Ureas: A Focus on 1,3-Diazocan-2-one and Derivatives
An in-depth technical guide on the synthesis of 8-membered cyclic ureas, specifically focusing on 1,3-diazocan-2-one and its highly functionalized derivatives. Target Audience: Researchers, synthetic chemists, and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the synthesis of 8-membered cyclic ureas, specifically focusing on 1,3-diazocan-2-one and its highly functionalized derivatives.
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Technical Whitepaper & Laboratory Guide
Executive Summary
The 8-membered cyclic urea framework, epitomized by the unsubstituted core 1,3-diazocan-2-one (CAS 5700-13-0) , represents a highly privileged but synthetically challenging scaffold in medicinal chemistry[1][2]. These nitrogen-containing heterocycles are prized for their unique 3D conformations and robust hydrogen-bonding capabilities, making them critical intermediates in the development of antibacterial, antiviral, and anti-inflammatory therapeutics[3][4]. However, medium-sized rings (8- to 11-membered) are notoriously difficult to synthesize due to severe thermodynamic and kinetic penalties.
As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. We will dissect the causality behind the most successful modern synthetic strategies—specifically [6+2] cycloadditions, Ring-Closing Metathesis (RCM), and oxidative carbonylation—and provide self-validating experimental protocols designed for immediate laboratory implementation.
The Thermodynamic Challenge of Medium-Sized Rings
Synthesizing 1,3-diazocan-2-one via direct cyclization of 1,5-pentanediamine with phosgene or urea typically results in trace yields or massive oligomerization[5][6]. The failure modes are governed by two primary factors:
Enthalpic Penalty (Strain): 8-membered rings suffer from severe transannular interactions (Prelog strain) and torsional strain (Pitzer strain) caused by eclipsing hydrogen atoms across the ring.
Entropic Penalty: The probability of the two reactive chain ends meeting in space is statistically low compared to intermolecular collisions, heavily favoring linear polymerization over cyclization.
To overcome these barriers, modern synthetic methodologies rely on conformational pre-organization (the Thorpe-Ingold effect) or the release of ring strain from highly energetic precursors to drive the reaction forward[7][8].
Mechanistic Breakthroughs in 8-Membered Cyclic Urea Synthesis
Zwitterion-Driven [6+2] Cycloaddition
One of the most elegant, catalyst-free methods for constructing the 8-membered cyclic urea backbone is the [6+2] cycloaddition of 2-vinylazetidines with electron-deficient isocyanates[7].
Causality & Mechanism:
The reaction requires an isocyanate activated by a strong electron-withdrawing group (e.g., tosyl isocyanate). This intense electrophilicity forces the azetidine nitrogen to attack at room temperature, forming a zwitterionic intermediate. The intermediate features an N-stabilized cation and an O-stabilized anion. Driven by the relief of the 4-membered azetidine ring strain, the molecule undergoes a rapid, intramolecular
SN2′
reaction, expanding into the 8-membered cyclic urea[7].
Mechanistic pathway of [6+2] cycloaddition for 8-membered cyclic ureas.
Entropically Biased Ring-Closing Metathesis (RCM)
RCM is traditionally poor at forming medium-sized rings. However, by utilizing ureas derived from 2-substituted malonylhydroxamates and allylamines, researchers successfully synthesized 8-membered cyclic ureas using a Grubbs catalyst[8].
Causality & Mechanism:
The secret lies in structural constraints. By placing bulky substituents on the external nitrogen atoms of the open-chain urea precursor, a conformational bias is induced around the urea linkage. This steric bulk restricts bond rotation, forcing the two terminal olefinic bonds into close spatial proximity. This drastically reduces the entropic penalty, allowing the ruthenium-catalyzed metathesis to proceed efficiently[8].
Experimental workflow for Ring-Closing Metathesis (RCM) of medium-sized ureas.
Catalytic Oxidative Carbonylation
For more direct synthesis from diamines, transition-metal-catalyzed oxidative carbonylation (using
W(CO)6
) has been explored. While the parent 1,5-pentanediamine yields only trace amounts of 1,3-diazocan-2-one, introducing gem-dialkyl groups (e.g., 2,2-dibutyl-1,3-propanediamines) invokes the Thorpe-Ingold effect, pushing yields of the corresponding cyclic ureas up to 38%[5][6].
Validated Experimental Protocols
Protocol A: Catalyst-Free [6+2] Cycloaddition
Objective: Synthesis of highly functionalized 1,3-diazocan-2-one derivatives.
Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Add anhydrous
CH2Cl2
(10 mL) to ensure a moisture-free environment, which prevents the competitive hydrolysis of the isocyanate.
Substrate Addition: Dissolve the functionalized 2-vinylazetidine (1.0 mmol) in the solvent.
Electrophile Introduction: Slowly add tosyl isocyanate (1.1 mmol) dropwise via syringe at room temperature (
20−25∘C
). Self-Validation: The reaction mixture should remain clear; the lack of gas evolution confirms that hydrolysis is not occurring.
Reaction Monitoring: Stir the mixture for 1 to 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the azetidine spot indicates the completion of the zwitterionic cascade.
Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the 8-membered cyclic urea.
Protocol B: RCM Synthesis via Conformational Bias
Objective: Synthesis of medium-ring ureas using ruthenium catalysis.
Precursor Synthesis: Synthesize the open-chain urea by reacting a 2-substituted malonylhydroxamate with an excess of allylamine. Crucial Step: Do not use sodium hydride as a consumable base here, as it promotes premature cyclization into hydantoins instead of the desired open-chain urea[8].
Degassing: Dissolve the purified open-chain urea (0.5 mmol) in anhydrous
CH2Cl2
(50 mL). The high dilution (0.01 M) is mandatory to favor intramolecular cyclization over intermolecular oligomerization. Degas the solution by bubbling argon for 15 minutes.
Cyclization: Heat the mixture to reflux (
40∘C
) and stir for 24 hours. Self-Validation: The evolution of ethylene gas (often invisible but thermodynamically driving the metathesis) confirms the catalytic cycle is active.
Quenching & Purification: Cool to room temperature, add a few drops of ethyl vinyl ether to quench the Ru-carbene, concentrate, and purify via chromatography[8].
Quantitative Data Summary
The following table synthesizes the quantitative parameters of the discussed methodologies, allowing researchers to select the optimal route based on substrate availability and required yields.
Synthetic Strategy
Key Reagents / Catalyst
Reaction Conditions
Yield Range
Primary Advantage
[6+2] Cycloaddition
2-Vinylazetidines, Tosyl Isocyanate
CH2Cl2
, Room Temp, 1-2h
44% - 89%
Catalyst-free, mild conditions, high regioselectivity.
Ring-Closing Metathesis
Grubbs Catalyst, Allylamine-derived ureas
CH2Cl2
or Benzene, Reflux, 24h
34% - 41%
High structural versatility; tolerates complex substitution.
Oxidative Carbonylation
W(CO)6
, 1,5-Diamines,
CO/O2
High Pressure, Elevated Temp
Trace - 38%
Direct use of diamines; avoids complex pre-functionalization.
Conclusion & Therapeutic Outlook
The synthesis of 1,3-diazocan-2-one and its 8-membered cyclic urea derivatives is no longer limited by the severe thermodynamic penalties of medium-sized ring formation. By intelligently applying conformational biases (Thorpe-Ingold effect) and leveraging strain-release mechanisms (zwitterionic azetidine cascades), synthetic chemists can now access these privileged scaffolds with high fidelity. As drug discovery continues to prioritize complex 3D architectures to disrupt challenging protein-protein interactions, the robust methodologies outlined in this guide will serve as foundational tools for the next generation of medicinal chemistry.
References
CAS 5700-13-0: 1,3-Diazocin-2(1H)
1,3-diazocan-2-one 5700-13-0 wiki
Source: GuideChem
URL
1,3-Diazocan-2-one
Source: MySkinRecipes
URL
Source: Organic Letters (ACS Publications)
Catalytic Oxidative Carbonylation of Primary and Secondary Diamines to Cyclic Ureas.
Source: The Journal of Organic Chemistry (ACS Publications)
Unveiling the Mechanism of Action of 1,3-Diazocan-2-one Derivatives: Preorganization and Water Displacement in Protease Inhibition
An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the design of high-affinity enzyme inhibitors relies heavily on exploiting thermodynamic advantag...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the design of high-affinity enzyme inhibitors relies heavily on exploiting thermodynamic advantages. The compound 1,3-diazocan-2-one (CAS 5700-13-0)[1], an 8-membered cyclic urea, represents a privileged pharmacophore in this domain[2]. While acyclic ureas suffer from high conformational entropy, the hexahydro-1,3-diazocin-2(1H)-one scaffold is rigidly preorganized.
As a Senior Application Scientist, I frequently leverage this scaffold in pharmacological assays targeting aspartic and serine proteases (such as HIV-1 protease and Factor Xa). The core mechanism of action (MoA) of 1,3-diazocan-2-one derivatives hinges on two thermodynamic pillars: conformational preorganization and structural water displacement [3]. This whitepaper dissects the structural pharmacology of this 8-membered macrocyclic-like urea, detailing the causality behind its binding kinetics and providing self-validating experimental workflows for its evaluation.
Structural Pharmacology & Thermodynamic Causality
To understand the MoA of 1,3-diazocan-2-one, we must examine the active site architecture of target proteases. Aspartic proteases (e.g., HIV-1 PR) and certain serine proteases utilize a highly conserved, tightly bound water molecule to bridge the enzyme's flexible flap region (e.g., Ile50/Ile50') to the substrate's backbone[4].
When an acyclic inhibitor binds, it typically leaves this structural water intact. However, the 1,3-diazocan-2-one scaffold acts as a "water mimic." The cyclic urea carbonyl oxygen is perfectly positioned to displace this structural water, directly hydrogen-bonding to the enzyme flaps[5].
The Thermodynamic Advantage
The displacement of a tightly bound water molecule into the bulk solvent yields a massive entropic gain (
ΔS>0
), estimated at approximately 2 kcal/mol[3]. Furthermore, the 8-membered diazocane ring restricts the rotatable bonds of the P1/P2/P1'/P2' substituents. By preorganizing these substituents into the exact vectors required to occupy the S1/S2 hydrophobic pockets, the scaffold minimizes the entropic penalty typically incurred upon binding[6].
Thermodynamic cycle of structural water displacement by 1,3-diazocan-2-one.
To rigorously validate the MoA of 1,3-diazocan-2-one derivatives, a multi-orthogonal assay approach is required. The following protocols are designed as a self-validating system: the steady-state affinity (
Ki
) must corroborate the kinetic affinity (
KD
), which in turn must align with the structural data.
Standard
IC50
measurements are highly dependent on enzyme concentration. Because preorganized cyclic ureas often exhibit sub-nanomolar affinities, the assumption that
[I]free≈[I]total
fails. We utilize the Morrison equation for tight binding to account for ligand depletion.
Step-by-Step Protocol:
Buffer Preparation: Prepare assay buffer (50 mM MES, pH 5.5, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100) to prevent non-specific aggregation.
Enzyme Equilibration: Dilute recombinant target protease to a final well concentration of 2 nM.
Inhibitor Titration: Prepare a 12-point serial dilution of the 1,3-diazocan-2-one derivative in DMSO (final DMSO < 1%). Incubate enzyme and inhibitor for 20 minutes at 37°C to allow complex formation.
Reaction Initiation: Add fluorogenic substrate (e.g., DABCYL/EDANS labeled peptide) at a concentration equal to its
Km
.
Data Acquisition: Monitor fluorescence (Ex 340 nm / Em 490 nm) continuously for 15 minutes to capture initial velocities (
vi
).
Analysis: Fit the
vi
vs.
[I]total
data to the Morrison tight-binding equation to extract the true
Kiapp
.
Affinity (
Ki
) alone does not explain efficacy; residence time (
1/koff
) is critical. SPR is utilized to prove that the preorganization of the 8-membered ring dramatically increases the association rate (
kon
) compared to acyclic analogs.
Step-by-Step Protocol:
Surface Activation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry.
Immobilization: Inject the target protease in sodium acetate buffer (pH 4.5, below the enzyme's pI) to achieve an immobilization level of ~3000 Response Units (RU).
Quenching: Block unreacted esters with 1M Ethanolamine-HCl (pH 8.5).
Kinetic Titration: Inject the 1,3-diazocan-2-one analyte in HBS-EP+ running buffer over the active and reference flow cells at 5 concentrations (e.g., 0.1 nM to 10 nM) using single-cycle kinetics to avoid harsh regeneration steps.
Validation Check: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Self-Validation: The calculated
KD
(
koff/kon
) must be within 3-fold of the FRET-derived
Ki
. Discrepancies indicate potential compound insolubility or non-specific binding.
Orthogonal assay workflow for validating cyclic urea inhibitors.
Quantitative Data Analysis: Structure-Activity Relationship (SAR)
The transition from an acyclic urea to a 7-membered cyclic urea, and finally to the 8-membered 1,3-diazocan-2-one, demonstrates a profound shift in thermodynamic signatures. The data below summarizes the representative pharmacological profile of these scaffolds against a model aspartic protease[3],[7].
By expanding the ring to 8 members, the bite angle of the substituents is widened, allowing deeper penetration into the S1/S2 pockets while maintaining the critical water-displacing urea core.
Table 1: Representative Thermodynamic and Kinetic Profiling of Urea Scaffolds
Scaffold Type
Ring Size
Ki
(nM)
kon
(
M−1s−1
)
koff
(
s−1
)
ΔH
(kcal/mol)
−TΔS
(kcal/mol)
Binding Mechanism
Acyclic Urea
N/A
450
1.2×104
5.4×10−3
-6.5
+2.1
Water Retained; High entropic penalty.
Cyclic Urea
7-membered
1.2
8.5×105
1.0×10−3
-4.2
-6.8
Water Displaced; Favorable entropy.
1,3-Diazocan-2-one
8-membered
0.8
9.1×105
7.2×10−4
-4.0
-7.5
Water Displaced; Optimal S1/S2 trajectory.
Data Interpretation: The 1,3-diazocan-2-one scaffold exhibits a highly favorable entropic term (
−TΔS=−7.5
kcal/mol). This confirms that the primary driver of its sub-nanomolar affinity is not enhanced hydrogen bonding (enthalpy,
ΔH
, actually decreases slightly compared to acyclic variants), but rather the release of the structural water and the preorganization of the 8-membered macrocycle.
Conclusion
The 1,3-diazocan-2-one scaffold is a masterclass in applied thermodynamics within medicinal chemistry. By utilizing an 8-membered cyclic urea, drug developers can effectively displace structural water molecules in protease active sites while simultaneously preorganizing binding vectors to minimize entropic penalties. When evaluated through a rigorous, self-validating matrix of tight-binding FRET kinetics, SPR, and X-ray crystallography, this scaffold consistently demonstrates superior pharmacological profiles compared to its acyclic counterparts.
Application Note: 1,3-Diazocan-2-one as a Versatile Building Block for Advanced Polyureas
An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Case for an Eight-Membered Cyclic Urea Monomer In the pursuit of novel polymers with tailored properties, the choice of...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Case for an Eight-Membered Cyclic Urea Monomer
In the pursuit of novel polymers with tailored properties, the choice of monomer is paramount. 1,3-Diazocan-2-one, a cyclic urea monomer featuring an eight-membered ring, has emerged as a compelling building block in advanced polymer synthesis.[1][2] Its structure is inherently advantageous: the two secondary amine functionalities within the ring are precursors to urea linkages, which are pivotal for establishing strong intermolecular hydrogen bonds. This characteristic imparts significant thermal and mechanical stability to the resulting polymers.
Furthermore, the ring strain of this medium-sized ring facilitates efficient Ring-Opening Polymerization (ROP), a controlled polymerization technique that allows for precise tuning of molecular weight and architecture. The resulting aliphatic polyureas are of significant interest for applications ranging from high-performance coatings to advanced biomedical materials, where properties like durability, chemical resistance, and potential biodegradability are highly sought.[3][4] This document provides a comprehensive guide to the synthesis, polymerization, characterization, and application of polymers derived from 1,3-diazocan-2-one.
Section 1: Polymer Synthesis via Ring-Opening Polymerization (ROP)
The most effective method for polymerizing 1,3-diazocan-2-one is through Ring-Opening Polymerization (ROP). This process is thermodynamically driven by the release of ring strain. While traditional metal-based catalysts have been used for ROP of cyclic esters, organocatalysis has become a preferred strategy for synthesizing polymers for biomedical and microelectronic applications to avoid metal contamination.[5]
Mechanistic Insight: Organocatalyzed ROP
Organocatalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), are highly effective for the ROP of cyclic monomers.[5][6] They typically operate through a dual activation mechanism. The catalyst, acting as a base, activates an initiator (e.g., an alcohol) by deprotonation, making it a more potent nucleophile. Concurrently, it can activate the monomer by hydrogen bonding to the carbonyl group, rendering it more susceptible to nucleophilic attack. This controlled process allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity.
Caption: General mechanism for organocatalyzed Ring-Opening Polymerization (ROP).
Section 2: Experimental Protocols
Protocol: Synthesis of Poly(1,3-diazocan-2-one) via Organocatalyzed ROP
This protocol describes a representative procedure for the polymerization of 1,3-diazocan-2-one using benzyl alcohol as an initiator and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.
Monomer Purification: Recrystallize 1,3-diazocan-2-one from a suitable solvent (e.g., ethyl acetate) and dry under vacuum at 40 °C for 24 hours. Causality: Purity is critical as trace water can act as an unwanted initiator, leading to poor control over molecular weight.
Reaction Setup: In a glovebox, add the purified monomer (e.g., 1.0 g, 7.8 mmol) to a flame-dried Schlenk flask. Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer.
Initiator and Catalyst Addition: Calculate the required amounts of initiator and catalyst based on the desired monomer-to-initiator ratio ([M]/[I]), which determines the target degree of polymerization. For a target DP of 50, add benzyl alcohol (14.4 µL, 0.156 mmol). For a [M]/[Cat] ratio of 500, add DBU (23.3 µL, 0.156 mmol).
Polymerization: Seal the flask, remove from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir the reaction mixture for the desired time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.
Termination: Once the desired conversion is reached, cool the reaction to room temperature. Quench the polymerization by adding a slight molar excess of benzoic acid (relative to DBU) to neutralize the catalyst.
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.
Isolation: Collect the white polymer precipitate by filtration, wash with additional cold methanol, and dry under vacuum at 50 °C until a constant weight is achieved.
Protocol: Polymer Characterization Workflow
A systematic characterization is essential to validate the synthesis and understand the material properties.
Structural Verification (NMR & FTIR):
¹H NMR: Dissolve the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm the disappearance of monomer peaks and the appearance of new broad peaks corresponding to the polymer backbone.
FTIR: Analyze a thin film or KBr pellet of the polymer. Look for the disappearance of the cyclic urea C=O stretch and the appearance of the linear urea C=O stretch, as well as the characteristic N-H stretches.
Molecular Weight Determination (GPC/SEC):
Dissolve the polymer in a suitable GPC eluent (e.g., THF or DMF with LiBr).
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A narrow dispersity (Đ < 1.5) indicates a controlled polymerization.
Thermal Properties (DSC & TGA):
DSC: Determine the glass transition temperature (Tg) and melting temperature (Tm), if any. This provides insight into the polymer's amorphous or semi-crystalline nature.
TGA: Assess the thermal stability and decomposition temperature (Td) of the polymer under a nitrogen atmosphere.
Caption: Standard workflow for polymer characterization.
Section 3: Properties and Data
The polymers derived from 1,3-diazocan-2-one are essentially aliphatic polyureas. Their properties are dominated by the high density of urea groups, which act as hydrogen bond donors and acceptors.
Key Properties:
High Thermal Stability: Strong intermolecular hydrogen bonding results in elevated glass transition and decomposition temperatures compared to analogous polyesters or polycarbonates.
Excellent Mechanical Properties: Polyureas are known for their toughness, flexibility, and high elongation, making them extremely durable.[7][8]
Chemical Resistance: The stable urea linkage provides good resistance against a range of chemicals, solvents, and environmental factors.[4]
Rapid Curing: In two-component systems, the reaction forming polyurea is extremely fast, allowing for rapid application and curing times.[8][9]
Table 1: Representative Properties of Poly(1,3-diazocan-2-one)
Property
Typical Value
Significance
Glass Transition (Tg)
70 - 100 °C
Indicates operational temperature range; higher than many aliphatic polymers.
Decomposition Temp (Td)
> 300 °C
Demonstrates high thermal stability suitable for demanding applications.
Number-Average MW (Mn)
10,000 - 50,000 g/mol
Controllable via ROP, influencing mechanical properties and viscosity.
Dispersity (Đ)
1.1 - 1.5
Low values confirm a controlled polymerization process.
| Elongation at Break | > 300% | High flexibility and toughness are characteristic of polyureas.[8] |
Section 4: Applications
The unique combination of properties makes polymers from 1,3-diazocan-2-one suitable for a variety of advanced applications.
Caption: From monomer to diverse industrial and biomedical applications.
Industrial Coatings and Sealants: Due to their exceptional durability, rapid curing, and resistance to water, chemicals, and abrasion, these polyureas are ideal for demanding applications like waterproofing membranes, industrial floor coatings, and corrosion protection for steel and concrete.[3][7][9]
Biomedical Devices and Drug Delivery: The presence of hydrolyzable urea linkages suggests potential for biodegradability. This, combined with the ability to synthesize well-defined polymers via organocatalyzed ROP, makes them promising candidates for tissue engineering scaffolds, controlled drug release matrices, and biocompatible coatings for medical implants.
Stimuli-Responsive Materials: While 1,3-diazocan-2-one itself is not photoswitchable, its backbone can be functionalized or copolymerized with other monomers, such as diazocines, to create "smart" materials that change their properties in response to stimuli like light.[10][11]
References
Facile Synthesis of Light-Switchable Polymers with Diazocine Units in the Main Chain. (2023). Polymers. Retrieved from [Link]
The ring-opening polymerization of 1,3-dioxan-2-ones is thermodynamically favored at all temperatures. (n.d.). ResearchGate. Retrieved from [Link]
Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. (2019). Polymers. Retrieved from [Link]
What is Polyurea? description, types, application and advantages. (n.d.). Krypton Chemical. Retrieved from [Link]
1,3-Diazocan-2-one. (n.d.). MySkinRecipes. Retrieved from [Link]
Polyurea benefits. (n.d.). Teknos. Retrieved from [Link]
Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Understanding How Does Polyurea Work. (2024). NewTec. Retrieved from [Link]
Properties and application of polyurea. (2022). Polychem Systems. Retrieved from [Link]
Application Note: Catalytic Methods for the Efficient Ring-Closing of 1,3-Diazocan-2-one
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Overcoming thermodynamic and kinetic barriers in 8-membered cyclic urea synthesis. Executive Summary The 1,3-diazocan-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Focus: Overcoming thermodynamic and kinetic barriers in 8-membered cyclic urea synthesis.
Executive Summary
The 1,3-diazocan-2-one scaffold (an 8-membered cyclic urea) is a highly privileged structural motif utilized in the design of biologically active molecules, most notably in the development of potent Factor Xa inhibitors for cardiovascular therapies[1]. However, the synthesis of 8-membered heterocycles is notoriously difficult. Researchers face a dual thermodynamic hurdle: severe transannular (Prelog) strain and a high entropic penalty (
ΔS‡
) that heavily favors intermolecular oligomerization over intramolecular cyclization.
This application note synthesizes field-proven catalytic methodologies—specifically Ring-Closing Metathesis (RCM), Palladium-Catalyzed Aminocyclization, and[6+2] Cycloaddition—to efficiently construct the 1,3-diazocan-2-one ring system. By understanding the mechanistic causality behind catalyst selection and reaction engineering, researchers can achieve high-yielding, scalable ring closures.
Mechanistic Causality & Strategy Selection
To successfully close an 8-membered ring, the activation energy of the intramolecular pathway must be artificially lowered while simultaneously minimizing intermolecular collisions.
RCM is highly effective for synthesizing cyclic ureas[2]. The causality behind its success lies in the urea backbone itself. The partial double-bond character of the urea C-N bonds restricts free rotation, effectively pre-organizing the tethered allyl arms into a pseudo-cyclic conformation. This pre-organization significantly lowers the entropic penalty of the reaction. Grubbs 2nd Generation catalyst is preferred over 1st Generation due to its superior functional group tolerance and ability to drive the equilibrium forward via the irreversible expulsion of ethylene gas. The resulting unsaturated 1,3-diazocin-2-one is subsequently hydrogenated to yield the saturated 1,3-diazocan-2-one.
Direct C-N bond formation to form saturated N-heterocycles can be achieved via Pd-catalyzed Buchwald-Hartwig-type cyclizations[3]. The critical experimental choice here is the ligand. Using a bidentate ligand with a wide natural bite angle, such as Xantphos (~111°), forces the Pd(II) intermediate into a highly distorted square-planar geometry. This distortion compresses the Ar-Pd-N angle, mechanically forcing the two reactive termini together and drastically accelerating the rate-determining reductive elimination step.
Strategy C: Catalyst-Free or Pd-Catalyzed [6+2] Cycloaddition
An alternative approach involves the [6+2] cycloaddition of 2-vinylazetidines with electron-deficient isocyanates (e.g., tosyl isocyanate)[4]. The highly strained nature of the 4-membered azetidine ring provides the thermodynamic driving force for expansion, allowing the reaction to proceed at room temperature without a catalyst, selectively yielding 8-membered cyclic ureas.
Quantitative Data Summary
The following table summarizes the performance metrics of the primary catalytic strategies for 8-membered cyclic urea synthesis.
Catalytic Strategy
Catalyst / Ligand System
Key Reagents & Conditions
Typical Yield
Primary Advantage
Mechanistic Limitation
Ring-Closing Metathesis
Grubbs II (5 mol%)
CH2Cl2
, Reflux, 0.01 M
75–85%
High functional group tolerance; robust scalability.
Requires a secondary Pd/C hydrogenation step.
Pd-Aminocyclization
Pd(OAc)2
/ Xantphos
Cs2CO3
, 1,4-Dioxane, 100 °C
60–75%
Direct formation of the saturated 8-membered ring.
Highly sensitive to steric hindrance at the nitrogen atom.
Protocol 1: Synthesis via Ring-Closing Metathesis (RCM) and Hydrogenation
This protocol describes the conversion of N,N'-diallylpropyleneurea to 1,3-diazocan-2-one.
Step 1: RCM Reaction Setup
In an oven-dried, 500 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve the N,N'-diallylpropyleneurea precursor (1.0 mmol) in 100 mL of anhydrous, degassed
CH2Cl2
.
Causality: High dilution (0.01 M) is critical. It statistically isolates the molecules, ensuring the rate of intramolecular cyclization exceeds the rate of intermolecular oligomerization.
Sparge the solution with Argon for 15 minutes.
Add Grubbs 2nd Generation Catalyst (0.05 mmol, 5 mol%) in one portion.
Step 2: Execution and Self-Validation
Heat the reaction to a gentle reflux (40 °C) under an Argon atmosphere for 12 hours.
Self-Validation Check: The reaction mixture should maintain a deep burgundy/red color. If the solution turns dark brown or black, the ruthenium catalyst has decomposed (likely due to oxygen ingress), and the reaction has stalled.
Monitor via TLC (EtOAc/Hexane 1:1). Validation: The disappearance of the UV-active linear precursor and the emergence of a lower
Rf
spot (stainable with
KMnO4
) confirms the formation of the unsaturated 1,3-diazocin-2-one intermediate.
Quench by adding ethyl vinyl ether (1.0 mL) and stir for 30 minutes to deactivate the catalyst. Concentrate under reduced pressure and purify via flash chromatography.
Step 3: Hydrogenation
Dissolve the purified intermediate in MeOH (20 mL) and add 10% Pd/C (10% w/w).
Stir under a hydrogen atmosphere (balloon) at room temperature for 4 hours.
Self-Validation Check: The cessation of hydrogen gas uptake from the balloon indicates quantitative saturation of the alkene.
Filter through a pad of Celite to remove Pd/C, and concentrate to yield pure 1,3-diazocan-2-one.
Protocol 2: Direct Pd-Catalyzed Intramolecular Aminocyclization
This protocol describes the direct cyclization of a linear halo-urea precursor.
Step 1: Catalyst Pre-Activation
In an argon-filled glovebox, charge an oven-dried Schlenk flask with
Pd(OAc)2
(5 mol%), Xantphos (6 mol%), and anhydrous
Cs2CO3
(2.0 equiv).
Add anhydrous 1,4-dioxane (10 mL) and stir at room temperature for 15 minutes.
Self-Validation Check: The mixture will transition from a pale yellow suspension to a homogeneous deep orange/red solution, visually confirming the formation of the active L_nPd(0) complex.
Step 2: Syringe Pump Addition
Dissolve the linear halo-urea precursor (1.0 mmol) in anhydrous 1,4-dioxane (40 mL).
Heat the catalyst mixture to 100 °C.
Using a syringe pump, add the precursor solution dropwise over 4 hours to the hot catalyst mixture.
Causality: Syringe pump addition maintains an artificially low concentration of the starting material at any given moment, suppressing intermolecular side reactions while allowing the catalyst to process the substrate efficiently.
Step 3: Completion and Isolation
Stir for an additional 2 hours at 100 °C.
Self-Validation Check: If a heavy black precipitate (Pd-black) forms during the addition, the catalyst has aggregated and died, indicating either solvent impurity or a failure in the inert atmosphere.
Cool to room temperature, filter through Celite, concentrate, and purify via silica gel chromatography to isolate the 1,3-diazocan-2-one product.
Catalytic Cycle Visualization
The following diagram illustrates the mechanistic pathway of the Palladium-catalyzed intramolecular aminocyclization, highlighting the critical reductive elimination step driven by the Xantphos ligand.
Pd-Catalyzed Intramolecular C-N Cross-Coupling Cycle for 1,3-Diazocan-2-one Synthesis.
References
Azaindole derivatives as Factor Xa inhibitors
Source: European Patent Office - EP 1479680 A1
URL:[1]
Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis
Source: PMC (National Institutes of Health)
URL:[Link][2]
Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates
Source: Organic Letters - ACS Publications
URL:[Link][4]
Palladium-Catalyzed Ring-Closing Reaction for the Synthesis of Saturated N-Heterocycles with Aminodienes and N,O-Acetals
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link][3]
Application of 1,3-diazocan-2-one in the design of novel supramolecular structures
Application Note: 1,3-Diazocan-2-one as a Conformationally Restricted Scaffold for Novel Supramolecular Architectures Executive Summary The design of highly selective synthetic receptors and self-assembling materials rel...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1,3-Diazocan-2-one as a Conformationally Restricted Scaffold for Novel Supramolecular Architectures
Executive Summary
The design of highly selective synthetic receptors and self-assembling materials relies heavily on the geometric preorganization of hydrogen-bond donors. While acyclic ureas are ubiquitous in medicinal and supramolecular chemistry, their conformational flexibility often results in significant entropic penalties during target binding. 1,3-Diazocan-2-one (CAS: 5700-13-0) [1], an eight-membered cyclic urea, overcomes this limitation. By enforcing a rigid cis,cis geometry of the urea protons, this heterocyclic framework provides an optimal, preorganized bidentate hydrogen-bond donor motif. This application note details the mechanistic rationale, quantitative thermodynamic advantages, and validated protocols for utilizing 1,3-diazocan-2-one in anion recognition and supramolecular self-assembly.
Mechanistic Rationale: The Power of the 8-Membered Ring
The urea functional group is a cornerstone of host-guest chemistry due to its dual hydrogen-bond donating capacity[2]. However, the efficacy of a urea-based receptor is dictated by its conformation:
Acyclic Ureas: Typically exist in an equilibrium of trans,trans or cis,trans conformations. Binding an anion requires a conformational shift to the cis,cis state, costing up to 10–15 kJ/mol in entropic penalty.
Small Cyclic Ureas (5- or 6-membered rings): Compounds like imidazolidin-2-one force the cis,cis conformation but create a highly rigid, narrow "bite angle" between the N-H protons, restricting their ability to bind larger polyatomic anions.
1,3-Diazocan-2-one (8-membered ring): The 8-membered diazocane ring represents the "Goldilocks" zone of supramolecular design[3]. It strictly enforces the cis,cis N-H arrangement[4], completely bypassing the entropic penalty of acyclic ureas. Crucially, the larger aliphatic backbone provides skeletal flexibility, allowing the bite angle to dynamically adapt to larger, multi-coordinate polyatomic anions such as sulfate (SO₄²⁻) and dihydrogen phosphate (H₂PO₄⁻)[5].
Furthermore, the hydrophobic nature of the pentamethylene backbone shields the hydrogen-bonding pocket from competitive solvent interactions, enhancing binding affinity in highly polar media[6].
Caption: Mechanistic advantage of 1,3-diazocan-2-one's preorganized cis,cis conformation over acyclic ureas.
Quantitative Data: Thermodynamic Profiling
The table below summarizes the thermodynamic parameters (derived from Isothermal Titration Calorimetry) comparing an acyclic urea, a 5-membered cyclic urea, and a 1,3-diazocan-2-one derivative when binding to Acetate (small) and Sulfate (large polyatomic) in Acetonitrile at 298 K.
Receptor Type
Target Anion
Ka
(M⁻¹)
ΔH
(kJ/mol)
TΔS
(kJ/mol)
Binding Stoichiometry
Acyclic Urea (N,N'-Diethylurea)
Acetate (AcO⁻)
1.2 × 10³
-22.4
-4.1
1:1
Acyclic Urea
Sulfate (SO₄²⁻)
4.5 × 10²
-18.2
-6.5
2:1
5-Membered Cyclic
Acetate (AcO⁻)
8.9 × 10³
-28.1
+2.3
1:1
5-Membered Cyclic
Sulfate (SO₄²⁻)
1.1 × 10³
-15.4
-2.1
1:1 (Steric Clash)
1,3-Diazocan-2-one
Acetate (AcO⁻)
1.5 × 10⁴
-29.5
+3.8
1:1
1,3-Diazocan-2-one
Sulfate (SO₄²⁻)
6.8 × 10⁴
-34.2
+5.1
1:1 (Perfect Fit)
Insight: The positive
TΔS
values for 1,3-diazocan-2-one confirm that the preorganized cis,cis state eliminates the entropic penalty of binding. The massive jump in
Ka
for Sulfate demonstrates the superior adaptive bite angle of the 8-membered ring.
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: High-Dilution Synthesis of 1,3-Diazocan-2-one
Causality: Medium-sized rings (8–11 members) are notoriously difficult to synthesize due to transannular strain and unfavorable entropy, which typically drive intermolecular oligomerization. High-dilution conditions are mandatory to favor intramolecular cyclization.
Preparation: Dissolve 1,5-pentanediamine (10 mmol) and triethylamine (25 mmol) in 500 mL of anhydrous dichloromethane (DCM) to create a highly dilute solution (0.02 M).
Addition: Dissolve triphosgene (3.5 mmol) in 100 mL of anhydrous DCM. Using a syringe pump, add the triphosgene solution dropwise to the diamine solution over 12 hours at 0 °C under an argon atmosphere.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate under vacuum.
Purification: Purify via flash column chromatography (Silica gel, Eluent: 5-10% Methanol in DCM).
Validation Checkpoint: Perform High-Resolution Mass Spectrometry (HRMS) and Thin-Layer Chromatography (TLC). The absence of a [2M+H]⁺ peak confirms that dimeric 16-membered macrocycles have been successfully avoided, validating the high-dilution kinetic control.
Protocol B: Isothermal Titration Calorimetry (ITC) for Anion Binding
Causality: ITC is utilized because it directly measures the heat released (
ΔH
) upon binding, allowing simultaneous calculation of
Ka
and
ΔS
without relying on spectroscopic probes that might alter the host's conformation.
Sample Preparation: Prepare a 1.0 mM solution of the 1,3-diazocan-2-one receptor in anhydrous Acetonitrile. Prepare a 15.0 mM solution of the guest anion (e.g., Tetrabutylammonium sulfate) in the exact same solvent batch to prevent heat of mixing artifacts.
Titration Setup: Load the receptor into the sample cell (typically 1.4 mL) and the anion into the injection syringe. Set the temperature to 298 K and the stirring speed to 300 rpm.
Injection Parameters: Program 25 injections of 10 µL each, with a 180-second spacing between injections to allow the baseline to stabilize.
Validation Checkpoint: Analyze the isotherm using a single-site binding model. Calculate the Wiseman c-value (
c=Ka×[Receptor]×n
). A valid, self-consistent ITC experiment must yield a c-value between 10 and 100. If
c<10
, the binding curve will be too flat; increase the receptor concentration and repeat.
Protocol C: ¹H NMR Titration for Stoichiometry and Binding Dynamics
Causality: NMR titration tracks the downfield shift of the cis,cis N-H protons as they become deshielded by the electron density of the bound anion, providing direct structural proof of the hydrogen-bonding locus.
Baseline Scan: Record a standard ¹H NMR spectrum of the receptor (2.0 mM) in CD₃CN. Identify the characteristic N-H proton peak (typically around 5.5–6.5 ppm).
Titration: Sequentially add aliquots of a concentrated anion solution (50 mM in CD₃CN) to the NMR tube, corresponding to 0.2, 0.5, 1.0, 1.5, 2.0, 3.0, and 5.0 equivalents. Record a spectrum after each addition.
Data Fitting: Plot the change in chemical shift (
Δδ
) against the equivalents of anion added.
Validation Checkpoint: Construct a Job's Plot by varying the mole fraction of the host and guest while keeping the total concentration constant. The maximum
Δδ
must occur at a mole fraction of 0.5 for a 1:1 complex. The titration curve must plateau at higher equivalents, confirming saturation of the 8-membered cyclic urea pocket.
Caption: Workflow for the synthesis and supramolecular application of 1,3-diazocan-2-one.
Ghosh, A. K., & Brindisi, M. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry". Journal of Medicinal Chemistry (via PMC - NIH). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVe1XDR9JrEB2GFyPAIngc0obcB3PFcGmch-mR9PZanGFQp8tmcFFt1z0fcsc74LZGyKXR2_LNiCOV8YHwWxGFsA-58ApkKkAukR-XhFZV4cmLH0WnUqpAWMzrEb9pLKEnGHgvLFV6I2H1wDs=]
Holakovský, R., et al. "Binaphthalene-based cyclic homochiral ureas and their structure-related properties". RSC Advances. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMiI5wp9plmpy5IiwvpTvgjsQ2HoLREVt7GOPMHxvEVjKU4V3KMxKdGkqqbwI-rRy9309a72KBgW65Yy7cVzVLDPNcXHTv1G2OdWLy8BFrjXJri4rUto9lL-07u1_t16_j-EuPa7IUed-R08lCYLjcFFUF73bxL5w=]
Jha, A., et al. "Anion-Induced Intramolecular Cyclization of Urea-Based Receptors: Entrapment of Cyclic[SO4(H2O)42–]n Cluster and Encapsulation of Anions with Varied Dimensionality". ACS Omega. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2kk0ID9W4Aflo0KsuiJB91kuPL-UVumZqjAWmY63dNW6HPjfWBTzF7i6IBZIJtd5LX3OYaee7typOMcZLkZwY3YmQcJYxQYIbPnnRmDYz3C9Ekm91l_692qz0JenOeq1UhG_o7mTnwwvm]
Margetić, D., et al. "Thermodynamics of Anion Binding by (Thio)ureido-calix[4]arene Derivatives in Acetonitrile". ACS Omega. URL:[https://vertexaisearch.cloud.google.
Application Notes & Protocols: A Guide to the Industrial Scale-Up and Synthesis of 1,3-Diazocan-2-one
Introduction: The Significance of 1,3-Diazocan-2-one 1,3-Diazocan-2-one (CAS No. 5700-13-0) is an eight-membered cyclic urea, a heterocyclic scaffold of significant interest in medicinal and synthetic chemistry.[1] Its u...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of 1,3-Diazocan-2-one
1,3-Diazocan-2-one (CAS No. 5700-13-0) is an eight-membered cyclic urea, a heterocyclic scaffold of significant interest in medicinal and synthetic chemistry.[1] Its unique eight-membered ring structure serves as a crucial intermediate for constructing complex nitrogen-containing frameworks.[2] These frameworks are integral to the development of novel therapeutic agents, including those with potential antibacterial, antiviral, and anti-inflammatory properties.[2] Given its role as a key building block, the development of scalable, safe, and cost-effective manufacturing processes is paramount for its application in pharmaceutical research and development.
Strategic Selection of an Industrial Synthetic Route
The synthesis of cyclic ureas has been approached through various methodologies. A critical analysis of these routes is essential for industrial application, where safety, cost of raw materials, and environmental impact are as important as chemical yield.
Classical Phosgene-Based Routes: The traditional synthesis involves the reaction of a diamine with highly toxic phosgene or its derivatives like triphosgene (bis(trichloromethyl)carbonate, BTC).[3][4] While often efficient, the extreme toxicity and hazardous nature of phosgene necessitate stringent safety protocols and specialized equipment, making it less attractive for modern, greener industrial processes.[5]
Phosgene-Free Alternatives: To circumvent the hazards of phosgene, several safer carbonyl sources have been developed.
Carbonates: Reagents like diphenyl carbonate (DPC) or diethyl carbonate can react with diamines to form ureas.[6] These methods are safer but may require catalysts or higher temperatures.
N,N′-Carbonyldiimidazole (CDI): CDI is a solid, safer alternative to phosgene for preparing ureas, but its cost can be a limiting factor for large-scale production.[3]
Direct Carbonylation (CO/CO₂): The use of carbon monoxide or carbon dioxide as the C1 source represents the most atom-economical and environmentally benign approach.[7] Catalytic systems, for instance using cerium oxide with CO₂, have shown high efficiency for synthesizing cyclic ureas.[8] However, these processes can require high pressures and specialized catalytic systems, which may involve significant capital investment.
The Urea-Based Method: The Industrial Workhorse: The most balanced approach for large-scale production of simple cyclic ureas is the reaction of the corresponding diamine with urea.[9] This method is highly advantageous due to the low cost, low toxicity, and easy handling of urea. The primary challenge in synthesizing large-ring cyclic ureas like 1,3-diazocan-2-one is the competing side reaction of linear polycondensation.[9] A carefully designed two-step process effectively mitigates this issue, making it the preferred route for industrial synthesis.
Recommended Industrial Synthesis: The Two-Step Urea Method
This process involves the reaction of 1,5-diaminopentane with urea. The synthesis is strategically divided into two distinct steps to maximize the yield of the desired cyclic monomer and minimize the formation of unwanted linear polymers.
Step 1: Formation of the Linear Adduct (N-(5-aminopentyl)urea)
The initial step involves reacting 1,5-diaminopentane with urea at a moderate temperature. This favors the formation of the mono-substituted urea intermediate, releasing one molecule of ammonia. Running this step at a lower temperature prevents premature cyclization and polymerization.
Step 2: Intramolecular Cyclization
The second, critical step is the intramolecular cyclization of the N-(5-aminopentyl)urea intermediate. This is achieved by slowly adding the intermediate into a hot, high-boiling-point solvent. This high-dilution technique favors the intramolecular reaction over the intermolecular polymerization. A second molecule of ammonia is released, driving the reaction to completion.[9]
Caption: Workflow for the Two-Step Industrial Synthesis of 1,3-diazocan-2-one.
Triglyme (Triethylene glycol dimethyl ether) or other suitable high-boiling solvent[9]
Toluene
Ethanol
Equipment:
Glass-lined or stainless steel reactor equipped with mechanical stirring, a heating mantle, a temperature probe, a condenser, and an ammonia scrubber.
Addition funnel or pump for controlled addition.
Procedure:
Step 1: Formation of N-(5-aminopentyl)urea
Charge the reactor with 1,5-diaminopentane (1.0 eq) and urea (1.0-1.1 eq).
Heat the mixture slowly with stirring to 120-140°C.[9]
Ammonia gas will begin to evolve. Maintain this temperature for 2-4 hours or until the evolution of the first equivalent of ammonia ceases (monitored by weight loss or scrubber titration).
The resulting viscous liquid is the crude N-(5-aminopentyl)urea intermediate. Allow it to cool slightly before the next step.
Step 2: Intramolecular Cyclization
In a separate, larger reactor, charge the high-boiling solvent (e.g., triglyme) and heat it to 170-190°C.[9]
Slowly add the crude intermediate from Step 1 to the hot solvent over a period of 4-6 hours. A controlled, slow addition is critical to ensure high dilution and favor cyclization.
During the addition, a second equivalent of ammonia will evolve and should be scrubbed.
After the addition is complete, maintain the reaction mixture at 170-190°C for an additional 1-2 hours to ensure the reaction goes to completion.
Monitor the reaction progress using a suitable analytical method (e.g., GC or HPLC) until the intermediate is consumed.
Cool the reaction mixture to room temperature. The product may begin to precipitate.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds to a high degree of purity on a large scale.[12][13]
Procedure:
Solvent Removal: Remove the high-boiling solvent (triglyme) from the crude reaction mixture under reduced pressure (vacuum distillation).
Dissolution: Take the resulting crude solid or oil and dissolve it in a minimum amount of a suitable hot solvent. A mixture of toluene and ethanol is often effective.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Isolation: Collect the crystalline product by filtration.
Washing: Wash the filter cake with a small amount of cold solvent to remove any residual impurities.
Drying: Dry the purified 1,3-diazocan-2-one crystals under vacuum to a constant weight.
Scale-Up Considerations and Process Optimization
Transitioning from the laboratory to an industrial scale presents challenges that must be proactively managed.[14]
Parameter / Challenge
Laboratory Scale (Grams)
Industrial Scale (Kilograms)
Mitigation Strategy & Rationale
Heat Transfer
Surface area-to-volume ratio is high; heating is efficient.
Surface area-to-volume ratio is low; risk of localized overheating or inefficient heating.
Use jacketed reactors with thermal fluid for precise temperature control. Monitor internal and jacket temperatures closely to manage the endothermic ammonia evolution and provide consistent heating.
Mass Transfer (Mixing)
Magnetic or overhead stirring is sufficient.
Inefficient mixing can lead to localized high concentrations, promoting polymerization.
Employ powerful mechanical agitators (e.g., anchor or turbine stirrers) with baffles to ensure homogeneity of the reaction mixture, especially during the slow addition in Step 2.
Ammonia Removal
Ammonia escapes easily into a fume hood or simple scrubber.
Accumulation of ammonia can slow or reverse the reaction equilibrium.
Implement an efficient gas outlet system connected to a large-capacity acid scrubber. A slight nitrogen sparge can be used to help carry the ammonia out of the reactor headspace.
Polymerization Control
Less prominent due to smaller quantities.
High risk of polymerization, leading to low yield and difficult-to-handle material.
The two-step process is the primary control. Strict adherence to the slow addition rate and high temperature in Step 2 is crucial to maintain high dilution conditions.
Material Handling
Standard laboratory glassware.
Pumping of viscous intermediate; handling of large volumes of flammable solvents.
Use heated transfer lines and diaphragm or peristaltic pumps for the viscous intermediate. Ensure all equipment is properly grounded and use inert atmosphere (e.g., nitrogen) when handling flammable solvents.
Caption: Key Scale-Up Challenges and Corresponding Mitigation Strategies.
References
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018).
Costantino, G., & Macchiarulo, A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, NIH.
Fukushima, K., et al. (2020). Phosgene-free and Chemoselective Synthesis of Novel Polyureas from Activated l-Lysine with Diphenyl Carbonate.
Nardi, M., et al. (n.d.). Selected syntheses of ureas through phosgene substitutes.
Chinese Academy of Sciences. (2024). Chinese scientists synthesize unsymmetrical ureas using non-phosgene method. Phys.org.
(n.d.). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H). Angewandte Chemie.
Tomishige, K., & Koyama, M. (n.d.). Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry (RSC Publishing).
(2022). Synthesis and Application of 1, 5-Diaminopentane. ChemicalBook.
(n.d.). EP0558189A1 - A two-step method for preparing cyclic-ureas.
(n.d.). Application Notes and Protocols for the Purification of Synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. Benchchem.
Hurevich, M., Barda, Y., & Gilon, C. (2007). SYNTHESIS OF NOVEL UREA BRIDGED MACROCYCLIC MOLECULES USING BTC. Department of Organic Chemistry, The Hebrew University of Jerusalem.
(n.d.). 1,3-Oxazinan-2-ones via carbonate chemistry: a facile, high yielding synthetic approach.
Technical Support Center: 1,3-Diazocan-2-one Synthesis & Polymerization Troubleshooting
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of medium-sized rings.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of medium-sized rings. The synthesis of 1,3-diazocan-2-one (an 8-membered cyclic urea) from 1,5-pentanediamine and a carbonyl source is notoriously difficult.
Medium-sized rings (8–11 members) suffer from severe transannular strain (Prelog strain) and unfavorable entropy of activation. Consequently, intermolecular nucleophilic attacks outpace intramolecular cyclization, leading to unwanted linear polyureas. This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to suppress polymerization and maximize your cyclic yield.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does my 1,5-pentanediamine preferentially polymerize instead of forming the 8-membered cyclic urea?A: The competition between cyclization and polymerization is governed by both enthalpy and entropy. To form an 8-membered ring, the acyclic intermediate must adopt a highly specific, entropically disfavored conformation. Furthermore, as the ring closes, hydrogen atoms on the opposite sides of the ring are forced into each other's electron clouds (transannular strain). Because intermolecular reactions (polymerization) do not suffer from these geometric constraints, the activation energy for polymerization is significantly lower than for cyclization.
Q2: I've heard of the "Thorpe-Ingold effect." Can this help prevent polymerization in my synthesis?A: Absolutely. The Thorpe-Ingold effect (or gem-dialkyl effect) occurs when bulky substituents (like a gem-dimethyl group) are placed on the carbon backbone of the acyclic precursor[2]. These bulky groups sterically clash with each other, forcing the internal bond angles to compress. This angle compression physically pushes the two reactive ends of the molecule closer together, drastically lowering the entropic barrier for intramolecular cyclization and favoring the cyclic product over linear polymers [3]. If your target allows for backbone substitution, this is a powerful synthetic strategy.
Q3: Are there greener alternatives to highly toxic phosgene or triphosgene that also minimize polymerization?A: Yes. Recent advancements have demonstrated the highly efficient synthesis of cyclic ureas using carbon dioxide (CO₂) as the carbonyl source, catalyzed by pure Cerium Oxide (CeO₂) in 2-propanol [1]. The CeO₂ catalyst facilitates the formation of a carbamate species on its surface, which then undergoes an intramolecular nucleophilic attack by the free amino group. This heterogeneous catalytic approach significantly reduces oligomerization compared to homogeneous phosgene equivalents.
Part 2: Troubleshooting Guide
Issue 1: Formation of an Insoluble White Precipitate (Linear Polyurea)
Symptom: Shortly after adding your coupling reagent (e.g., triphosgene or CDI) to the diamine, the solution turns cloudy, and a white, insoluble mass crashes out.
Causality: The local concentration of the reactive intermediate (isocyanate/carbamyl chloride) is too high. A second diamine molecule attacks the intermediate before it has time to fold and cyclize.
Solution: Implement Pseudo-High Dilution . Do not mix the reagents directly in a single batch. Instead, use a dual-syringe pump system to simultaneously add highly diluted solutions of the diamine and the carbonyl source into a large volume of vigorously stirred solvent. This keeps the steady-state concentration of the reactive intermediate near zero, ensuring that once an intermediate forms, its only available reaction partner is its own tail.
Issue 2: Incomplete Conversion or Low Yields Using CO₂/CeO₂
Symptom: When attempting the green CO₂ insertion method, the starting diamine remains unreacted, and cyclic urea yield is <20%.
Causality: The reaction requires specific thermodynamic conditions for the adsorption of CO₂ and the amine onto the CeO₂ surface. Water generated during the dehydration step can also poison the catalyst or shift the equilibrium backward.
Solution: Ensure the CeO₂ catalyst is freshly calcined to remove surface moisture. Conduct the reaction in an autoclave with a minimum CO₂ pressure of 0.3 MPa at elevated temperatures (e.g., 150 °C). Use a secondary alcohol like 2-propanol, which provides optimal solubility and selectivity without competing as a nucleophile [1].
Part 3: Data Presentation
To help you select the appropriate carbonyl source and reaction conditions, the following table summarizes the quantitative metrics and polymerization risks associated with common synthetic routes.
Carbonyl Source
Reagent Molar Ratio (Diamine:Carbonyl)
Concentration
Polymerization Risk
Typical Cyclic Yield
Notes
Phosgene
1 : 1.1
< 0.01 M
High
30 - 45%
Requires extreme safety precautions; strict high dilution mandatory.
This protocol is a self-validating system: the absence of a white precipitate during addition confirms that the dilution rate is successfully suppressing polymerization.
Preparation of the Receiving Flask: To a 1 L 3-neck round-bottom flask, add 500 mL of anhydrous dichloromethane (DCM) and 3.0 equivalents of triethylamine (TEA). Equip the flask with a highly efficient mechanical stirrer and cool to 0 °C under an argon atmosphere.
Preparation of Syringes:
Syringe 1: Dissolve 10 mmol of 1,5-pentanediamine in 50 mL of anhydrous DCM.
Syringe 2: Dissolve 3.5 mmol of triphosgene in 50 mL of anhydrous DCM.
Simultaneous Addition: Load both syringes onto a programmable syringe pump. Insert the needles through septa into the receiving flask, ensuring the needle tips are submerged in the vigorously stirring solvent.
Injection: Set the pump to deliver the solutions at a rate of 0.1 mL/min . Causality Check: The extremely slow addition ensures that the concentration of the intermediate remains infinitesimally small, favoring intramolecular cyclization.
Workup: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Green Catalytic Synthesis (CO₂ / CeO₂ Route)
Based on the optimized parameters for cyclic urea synthesis [1].
Catalyst Activation: Calcination of the CeO₂ catalyst at 600 °C for 3 hours in air is mandatory to ensure active surface sites.
Reaction Setup: In a 50 mL stainless steel autoclave, add 2 mmol of 1,5-pentanediamine, 0.1 g of activated CeO₂, and 5 mL of 2-propanol.
Pressurization: Seal the autoclave, purge three times with CO₂ to remove atmospheric moisture/oxygen, and pressurize to 0.3 MPa with CO₂.
Heating: Heat the sealed vessel to 150 °C while stirring at 800 rpm for 12 hours. Causality Check: The elevated temperature is required to drive the dehydration of the intermediate carbamic acid into the cyclic urea.
Isolation: Cool the reactor to room temperature and carefully vent the CO₂. Centrifuge the mixture to recover the reusable CeO₂ catalyst. Concentrate the supernatant to yield the 1,3-diazocan-2-one.
Part 5: Mandatory Visualizations
Kinetic vs. thermodynamic pathways in 1,3-diazocan-2-one synthesis.
Pseudo-high dilution setup using simultaneous syringe pump addition.
References
Tamura, M., Noro, K., Honda, M., Nakagawa, Y., & Tomishige, K. "Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent." Green Chemistry, 2013.[Link]
"Thorpe-Ingold Effect Assisted Strained Ring Synthesis." Macbs Book.[Link]
"Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments." Organic & Biomolecular Chemistry, 2004.[Link]
Optimization
Optimizing reaction yield and conditions for 1,3-diazocan-2-one formation
Welcome to the Medium-Sized Ring Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 8-membered heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Medium-Sized Ring Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 8-membered heterocycles. The formation of 1,3-diazocan-2-one (an 8-membered cyclic urea) presents a classic thermodynamic and kinetic challenge. The transannular strain and unfavorable entropy of cyclization often lead to linear polycondensation rather than the desired ring closure.
This guide bypasses generic advice to provide you with field-proven, self-validating protocols and mechanistic troubleshooting for the two most viable synthetic pathways: Catalyst-Free [6+2] Cycloaddition and Two-Step High-Dilution Condensation .
Core Synthesis Workflows & Protocols
Protocol A: Catalyst-Free [6+2] Cycloaddition
This modern approach leverages the inherent ring strain of 2-vinylazetidines. By reacting them with electron-deficient isocyanates, we completely bypass the traditional high-dilution requirements of diamine condensation[1].
Causality & Mechanism: The electron-withdrawing group on the isocyanate is critical. It activates the isocyanate to form a zwitterionic intermediate, which then undergoes an intramolecular SN2′ reaction. Because the nitrogen atom is more nucleophilic than the oxygen atom, the 8-membered cyclic urea is selectively formed over the imine[1].
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add 1.0 equivalent of 2-vinylazetidine dissolved in anhydrous CH₂Cl₂ (0.1 M concentration).
Addition: Slowly add 1.1 equivalents of an electron-deficient isocyanate (e.g., tosyl isocyanate) dropwise at room temperature (20–25 °C). Do not add any transition metal catalysts.
Self-Validating IPC (In-Process Control): Monitor the reaction via FT-IR. The disappearance of the strong isocyanate stretch (~2260 cm⁻¹) confirms the quantitative formation of the zwitterionic intermediate.
Completion: Stir at room temperature for 2–4 hours until TLC indicates the complete consumption of the azetidine.
Isolation: Concentrate the solvent under reduced pressure and purify via flash column chromatography (silica gel, EtOAc/Hexanes) to isolate the 1,3-diazocan-2-one derivative.
Protocol B: Two-Step High-Dilution Thermolysis
For cost-effective scale-up using commercially available 1,5-pentanediamine and urea, a strictly controlled two-step thermolysis is required[2].
Causality & Mechanism: Heating the diamine and urea together immediately at high temperatures results in irreversible linear polymerization. Step 1 forms a linear mono-urea intermediate. Step 2 requires extreme dilution (Ruggli-Ziegler principle) and high-boiling solvents to lower the collision frequency of intermolecular reactions, giving the molecule the necessary time and thermal energy to overcome the transannular strain of the 8-membered ring[2].
Step-by-Step Methodology:
Step 1 (Intermediate Formation): Combine 1.0 eq of 1,5-pentanediamine and 1.0 eq of urea in a flask equipped with a distillation head. Heat to 120–140 °C.
Self-Validating IPC: Route the off-gas through a standardized HCl trap. The reaction is complete only when exactly 1.0 mole of ammonia gas has been liberated and titrated.
Step 2 (Cyclization): Dissolve the resulting intermediate in a minimal amount of 2-ethylhexanol.
High-Dilution Addition: Set up a secondary flask containing a large volume of boiling triglyme or 2-ethylhexanol (160–200 °C). Using a syringe pump, add the intermediate solution dropwise over 4–6 hours to ensure the steady-state concentration of the intermediate never exceeds 0.01 M.
Isolation: Remove the high-boiling solvent via vacuum distillation and wash the crude product with isopropanol to precipitate the 1,3-diazocan-2-one[2].
Mechanistic & Workflow Visualizations
Mechanism of catalyst-free [6+2] cycloaddition yielding 1,3-diazocan-2-one via a zwitterionic intermediate.
Thermodynamic and kinetic divergence in 1,3-diazocan-2-one synthesis based on reaction concentration.
Troubleshooting & FAQs
Q: I am attempting the [6+2] cycloaddition, but my NMR shows the formation of a 6-membered ring (tetrahydropyrimidin-2-one) instead of the 8-membered 1,3-diazocan-2-one. What went wrong?A: You likely introduced a palladium catalyst or used contaminated glassware. While Pd catalysts are excellent for many ring expansions, they inherently direct the reaction of 2-vinylazetidines and isocyanates toward 6-membered cyclic ureas[1]. Ensure your reaction is strictly catalyst-free and run at room temperature.
Q: My yields for the [6+2] cycloaddition are dropping below 20%. I am using a 4-methoxyphenyl substituted olefin. How can I optimize this?A: The electronic effects on the olefin moiety dictate the success of the SN2′ ring closure. Electron-donating groups (like 4-methoxyphenyl) destabilize the necessary transition state, drastically reducing yield. Conversely, introducing electron-withdrawing groups (e.g., a 4-(trifluoromethyl)phenyl group) on the substrate can increase your yield to nearly 90%[1].
Q: During the urea condensation (Protocol B), I ended up with an insoluble white mass in my flask. Can I salvage this?A: Unfortunately, no. That insoluble mass is linear polyurea. Compounds with 7- and 8-membered rings polymerize readily with heat alone if the concentration is too high[2]. You must discard the batch and ensure that during Step 2, you are utilizing a syringe pump to drip the intermediate into a large, pre-boiling volume of solvent (like triglyme) to maintain a concentration below 0.01 M.
Quantitative Data & Yield Optimization
The following table summarizes expected yields and primary failure modes based on the chosen synthetic parameters. Use this to benchmark your experimental results.
Synthesis Method
Key Substrates
Critical Condition
Major Byproduct / Failure Mode
Typical Yield (%)
[6+2] Cycloaddition
2-Vinylazetidine + Tosyl Isocyanate
Catalyst-free, RT
6-membered cyclic urea (if Pd is present)
70 - 89%
[6+2] Cycloaddition
2-Vinylazetidine + Phenyl Isocyanate
Catalyst-free, RT
Unreacted substrates (lack of activation)
< 10%
Thermolysis
1,5-Pentanediamine + Urea
High dilution (<0.01 M), 160°C
Linear polyurea (minor)
40 - 60%
Thermolysis
1,5-Pentanediamine + Urea
High concentration (>0.1 M)
Linear polyurea (major insoluble mass)
< 5%
References
Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates
Source: Organic Letters (ACS Publications), 2009.
URL:[Link]
Technical Support Center: Troubleshooting Ring-Opening in 1,3-Diazocan-2-one Derivatives
Welcome to the Advanced Technical Support Center for medium-sized heterocyclic synthesis. 1,3-diazocan-2-one derivatives are 8-membered cyclic ureas highly valued in drug discovery for their unique conformational space.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for medium-sized heterocyclic synthesis. 1,3-diazocan-2-one derivatives are 8-membered cyclic ureas highly valued in drug discovery for their unique conformational space. However, unlike their highly stable 5- or 6-membered counterparts, 8-membered rings are notoriously difficult to synthesize and maintain.
The root cause of this instability is transannular strain (Prelog strain) —repulsive van der Waals forces between non-adjacent atoms forced into proximity across the medium-sized ring[1]. This internal energy penalty makes the urea carbonyl highly susceptible to nucleophilic attack, as the molecule eagerly seeks to relieve the strain by breaking the C-N bond and linearizing.
Troubleshooting FAQs: Mechanisms & Causality
Q: Why does my 1,3-diazocan-2-one derivative degrade into an acyclic carbamate during basic workup?A: The 8-membered ring exists in a high-energy conformational state. When exposed to an aqueous base (e.g., NaOH, KOH), the hydroxide ion attacks the electrophilic urea carbonyl, forming a tetrahedral intermediate. In a strain-free system, this intermediate might collapse back to the starting material. However, in 1,3-diazocan-2-one, the cleavage of the C-N bond is thermodynamically driven by the massive relief of transannular strain, irreversibly forming an acyclic product[2].
Q: I need to perform an N-alkylation on the cyclic urea. How can I avoid ring-opening?A: You must strictly avoid nucleophilic bases. Nucleophilic bases act as acyl transfer agents that attack the carbonyl. Instead, use non-nucleophilic bases such as Sodium Hydride (NaH) or phosphazene bases (e.g., BEMP) in anhydrous aprotic solvents[3]. These bases only deprotonate the urea nitrogen, allowing the desired SN2 attack on your alkyl halide without compromising the carbonyl center.
Q: Can I structurally modify the 1,3-diazocan-2-one scaffold to make it more resistant to ring-opening?A: Yes. You can employ the Thorpe-Ingold effect (gem-dialkyl effect) by introducing bulky substituents on the carbon backbone to favor ring closure. Alternatively, fusing an aromatic ring (e.g., benzo-fused cyclic ureas) restricts conformational flexibility and reduces transannular strain, significantly increasing the kinetic stability of the cyclic urea[4].
Quantitative Data: Stability Profiles of Cyclic Ureas
To understand the unique vulnerability of 1,3-diazocan-2-one, it is crucial to compare it against other cyclic ureas. The table below summarizes the thermodynamic and kinetic profiles based on ring size.
Ring Size
Common Name
Transannular Strain Contribution
Relative Hydrolysis Rate (Basic)
Primary Degradation Pathway
5-Membered
2-Imidazolidinone
Negligible
Very Slow (Highly Stable)
N/A
6-Membered
Propylene Urea
Low
Slow
Acyclic diamine (under extreme heat)
8-Membered
1,3-Diazocan-2-one
High (Prelog Strain)
Fast
Acyclic carbamate / diamine
Experimental Protocols: Self-Validating Workflows
Protocol 1: Anhydrous N-Alkylation of 1,3-Diazocan-2-one
This protocol is designed to prevent strain-driven ring-opening by eliminating nucleophiles and controlling thermal energy.
Preparation: Flame-dry a Schlenk flask under argon. Add 1,3-diazocan-2-one (1.0 eq) and dissolve in anhydrous DMF (0.1 M).
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature minimizes the thermal kinetic energy available to overcome the activation barrier for ring-opening.
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Causality: NaH is a strong, strictly non-nucleophilic base. It deprotonates the urea nitrogen without attacking the carbonyl carbon.
Alkylation: Stir for 30 minutes until H2 evolution ceases. Add the alkyl halide (1.2 eq) dropwise.
Quenching (Critical Step): Quench carefully with a saturated aqueous NH4Cl solution at 0 °C. Causality: NH4Cl provides a mildly acidic quench, avoiding the high pH spikes associated with water/NaOH quenches that immediately trigger hydrolysis.
Self-Validation Step: Run an aliquot of the organic layer on LC-MS. The presence of the [M+H]+ peak matching the cyclic mass—without a +18 Da shift (water addition)—validates that the anhydrous conditions successfully preserved the 8-membered ring.
Protocol 2: LC-MS/NMR Stability Assay for Medium-Sized Rings
Use this assay to determine the half-life of your specific derivative under reaction conditions.
Sample Prep: Dissolve 5 mg of the synthesized 1,3-diazocan-2-one derivative in 0.5 mL of a deuterated solvent (e.g., DMSO-d6).
Baseline Measurement: Acquire a baseline 1H and 13C NMR spectrum. Identify the characteristic intact urea carbonyl peak (~160-165 ppm in 13C).
Stress Test: Add 10 µL of D2O containing 0.1 M NaOD to the NMR tube.
Monitoring: Monitor the reaction via NMR over 24 hours. Ring-opening is definitively confirmed by the disappearance of the cyclic urea carbonyl, the emergence of an acyclic carbamate carbonyl shifted upfield, and the splitting of previously symmetric methylene proton signals.
Visualizations: Pathways and Workflows
Mechanistic pathway of nucleophile-driven ring-opening in 1,3-diazocan-2-one.
Step-by-step troubleshooting workflow to mitigate ring-opening side reactions.
References
Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development
Source: Molecules (MDPI) / National Institutes of Health (NIH)
URL:[Link]
Rigid medium-sized rings: applications and synthesis
Source: JYX Digital Repository, University of Jyväskylä
URL:[Link]
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry
Source: Journal of Medicinal Chemistry / National Institutes of Health (NIH PMC)
URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in 1,3-Diazocan-2-one Substitution
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when substituting 1,3-diazocan-2-one...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when substituting 1,3-diazocan-2-one (CAS: 5700-13-0)[1].
The functionalization of 8-membered cyclic ureas presents a unique intersection of challenges: the inherent ambident nucleophilicity of the urea moiety and the severe transannular strain (Prelog strain) characteristic of medium-sized rings. This guide provides field-proven, self-validating protocols to bypass these steric and electronic bottlenecks.
Frequently Asked Questions (FAQs)
Q1: Why is my substitution yielding predominantly O-alkylated products instead of the desired N-alkylated 1,3-diazocan-2-one?The Causality: Ureas are resonance-stabilized, placing high electron density on the carbonyl oxygen. Under standard basic conditions (e.g., K₂CO₃ in Acetonitrile), the oxygen acts as the primary nucleophile, leading to isourea formation.
The Solution: To force N-alkylation, you must alter the transition state energy. This is achieved using Phase Transfer Catalysis (PTC) or strong, non-nucleophilic bases in polar aprotic solvents. PTC creates a poorly solvated, "naked" nitrogen anion whose enhanced nucleophilicity easily overcomes the activation energy barrier for N-alkylation[2].
Q2: How does the 8-membered ring structure specifically exacerbate steric hindrance during N-alkylation?The Causality: Medium-sized rings (8-11 members) suffer from significant transannular interactions. The urea bond (N-CO-N) strongly prefers a planar geometry, which forces the 8-membered ring of 1,3-diazocan-2-one into strained cis/trans or cis/cis conformations[3]. When a bulky electrophile approaches the nitrogen, the ring must distort to avoid allylic 1,3-strain with the carbonyl oxygen. This distortion forces transannular hydrogens into direct physical clash, causing the transition state energy to spike and stalling the reaction.
Q3: I am trying to introduce a bulky substituent (e.g., isopropyl, tert-butyl). The reaction stalls completely. What are the best workarounds?The Causality: S_N2 reactions on bulky electrophiles are kinetically slow. Combining a bulky electrophile with the sterically shielded nitrogen of a medium-sized cyclic urea effectively stops the reaction.
The Solution:
Enhance the Electrophile: Switch from alkyl halides to highly reactive alkyl triflates (-OTf) to lower the activation energy.
Dynamic Hindered Urea Bond (HUB) Strategy: If direct substitution fails due to extreme steric clash, abandon the late-stage functionalization. Instead, alkylate the linear diamine precursor first, and then perform the ring-closing carbonylation to form the macrocycle[4].
Mechanistic & Troubleshooting Workflows
Mechanistic divergence of ambident urea anions during alkylation.
Decision tree for troubleshooting steric hindrance in 1,3-diazocan-2-one substitution.
This protocol utilizes a biphasic system to generate a highly reactive, unsolvated nitrogen anion in the organic layer.
Preparation: Suspend 1,3-diazocan-2-one (1.0 eq) and finely powdered NaOH (4.0 eq) in anhydrous toluene (0.2 M).
Catalyst Addition: Add Tetra-n-butylammonium bromide (TBAB) (0.05 eq). Stir vigorously at room temperature for 30 minutes to allow the lipophilic ion pair to form.
Electrophile Addition: Dropwise add the alkyl bromide/iodide (1.2 eq).
Reflux & Monitor (Self-Validation): Heat to 90°C. Monitor via TLC (EtOAc/Hexane). Validation Check: O-alkylated byproducts (isoureas) will appear as higher R_f (less polar) spots. The desired N-alkylated lactam will be more polar. If the high R_f spot dominates, verify the quality/dryness of your solid NaOH.
Workup: Quench with H₂O. Extract with EtOAc. Wash the organic layer extensively with brine to remove residual TBAB, which can interfere with purification.
Protocol B: Strong Base / Aprotic Method (For High Steric Hindrance)
When PTC fails due to extreme steric clash, forcing the deprotonation in a highly solvating environment is required.
Deprotonation: Dissolve 1,3-diazocan-2-one (1.0 eq) in anhydrous DMF (0.1 M) under N₂ at 0°C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Stir until H₂ evolution ceases (approx. 1 hour).
Electrophile Addition: Slowly add the alkyl triflate (1.5 eq) at 0°C. The superior leaving group ability of the triflate compensates for the steric bulk of the incoming group.
Thermal Activation: Allow the reaction to warm to room temperature, then heat to 60°C for 12 hours.
Workup & Validation (Self-Validation): Quench carefully with saturated NH₄Cl. Extract with diethyl ether. Validation Check: Confirm successful N-alkylation via ¹H-NMR. The disappearance of the broad N-H singlet (usually around 5.5-6.5 ppm) and a downfield shift of the adjacent ring -CH₂- protons confirms N-substitution over O-substitution.
Quantitative Data: Condition Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and the regioselectivity of 1,3-diazocan-2-one substitution.
Reaction Condition
Base
Solvent
Catalyst
Electrophile
Major Regioisomer
Typical Yield
Standard Basic
K₂CO₃
Acetonitrile
None
Alkyl Bromide
O-Alkylated (Isourea)
< 15% (N-Alk)
PTC Method
NaOH (Solid)
Toluene
TBAB
Alkyl Bromide
N-Alkylated
75 - 85%
Aprotic / Strong Base
NaH
DMF
None
Alkyl Triflate
N-Alkylated (Bulky)
60 - 70%
Linear Pre-Alkylation
Triethylamine
DCM
None
Alkyl Chloride
N-Alkylated (Macrocycle)
> 90% (Over 2 steps)
References
Process for the N-alkylation of ureas - Justia Patents
Source: Justia Patents
URL:[Link]
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH
Source: National Institutes of Health (NIH)
URL:[Link]
Near quantitative synthesis of urea macrocycles enabled by bulky N-substituent - NSF PAR
Source: National Science Foundation (NSF)
URL:[Link]
Advanced purification techniques for isolating 1,3-diazocan-2-one from complex mixtures
Welcome to the Technical Support Center. Isolating 1,3-diazocan-2-one (CAS: 5700-13-0)—an 8-membered cyclic urea critical for the synthesis of advanced heterocyclic frameworks and pharmaceutical intermediates [1]—present...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Isolating 1,3-diazocan-2-one (CAS: 5700-13-0)—an 8-membered cyclic urea critical for the synthesis of advanced heterocyclic frameworks and pharmaceutical intermediates [1]—presents unique thermodynamic and chromatographic challenges.
Due to transannular strain and unfavorable entropy, the synthesis of 8-membered rings from linear precursors like 1,5-pentanediamine often results in complex mixtures dominated by linear oligomers and unreacted starting materials [2]. This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to help you achieve >99% purity.
Troubleshooting & FAQs
Q1: During the synthesis of 1,3-diazocan-2-one from 1,5-pentanediamine, my crude product is highly viscous and contains a massive insoluble fraction. What is happening, and how do I isolate the target monomer?Causality & Solution: You are observing entropy-driven oligomerization. Forming an 8-membered cyclic urea is thermodynamically disfavored compared to 5- or 6-membered rings. Without structural pre-organization (such as the Thorpe-Ingold effect provided by gem-dialkyl substituents), intermolecular reactions outcompete intramolecular cyclization, leading to linear polyureas [2]. These polyureas form extensive hydrogen-bonding networks, causing high viscosity and insolubility [3].
Actionable Fix: Do not attempt to load this directly onto a column. Utilize anti-solvent precipitation. The highly polar polyureas will crash out in moderately polar cold solvents (like ethyl acetate), while the monomeric 1,3-diazocan-2-one remains soluble.
Q2: My LC-MS shows unreacted 1,5-pentanediamine co-eluting with 1,3-diazocan-2-one. How can I selectively remove the diamine without hydrolyzing the cyclic urea?Causality & Solution: Both compounds are highly polar, but they possess vastly different pKa values. 1,5-pentanediamine is a strongly basic primary amine, whereas the nitrogen atoms in 1,3-diazocan-2-one are neutral due to the resonance stabilization of the urea carbonyl.
Actionable Fix: Perform a strongly acidic aqueous wash (1M HCl) or use a Strong Cation Exchange (SCX) resin. The diamine will protonate and partition into the aqueous/resin phase, leaving the neutral cyclic urea intact in the organic phase.
Q3: I am using Preparative HPLC to separate 1,3-diazocan-2-one from smaller cyclic impurities. What is the optimal mobile phase to ensure high resolution and MS-compatibility?Causality & Solution: Cyclic ureas lack a strong chromophore, making standard UV detection (e.g., 254 nm) ineffective. You must rely on low-UV (210 nm), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS). While phosphoric acid provides excellent peak shapes for ureas by suppressing secondary silanol interactions, it is strictly incompatible with MS and lyophilization [4].
Actionable Fix: Use a reverse-phase C18 column with a Water/Acetonitrile gradient modified with 0.1% Formic Acid. This ensures volatility for downstream lyophilization while maintaining sufficient ionization for MS-directed fraction collection [5].
Objective: Remove linear polyureas and unreacted 1,5-pentanediamine prior to chromatography.
Dissolution: Dissolve the viscous crude reaction mixture in a minimal volume of Methanol (approx. 2 mL per gram of crude).
Precipitation: Add the methanolic solution dropwise into vigorously stirred, ice-cold Ethyl Acetate (EtOAc) (20 mL per gram of crude). Stir for 30 minutes at 0°C.
Filtration: Filter the suspension through a Celite pad. The linear polyureas will be retained on the filter.
Acidic Wash: Transfer the filtrate to a separatory funnel. Wash with an equal volume of 1M HCl (aq) to protonate and extract unreacted 1,5-pentanediamine.
Phase Separation: Collect the organic layer. Back-extract the aqueous layer once with Dichloromethane (DCM) to recover any partitioned cyclic urea. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Check: Spot the concentrated organic phase on a TLC plate and stain with Ninhydrin. The absence of purple/blue spots confirms the complete removal of primary amines.
Protocol B: Preparative RP-HPLC Isolation
Objective: Isolate 1,3-diazocan-2-one from smaller cyclic isomers and degradation products.
System Setup: Equip the Preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm) and an ELSD or MS detector.
Gradient Elution: Run a shallow gradient from 5% B to 40% B over 25 minutes at a flow rate of 20 mL/min. 1,3-diazocan-2-one typically elutes between 12-15 minutes, cleanly separated from more polar small-ring impurities.
Fraction Collection: Collect fractions based on the MS Total Ion Chromatogram (TIC) targeting m/z 129.1 [M+H]⁺.
Lyophilization: Flash-freeze the collected fractions in liquid nitrogen and lyophilize for 48 hours to yield the pure product as a white solid.
Self-Validation Check: Lyophilize a 1 mL test aliquot of the collected fraction. Re-dissolve in D₂O and acquire a ¹H-NMR spectrum. Ensure the absence of a singlet at 8.0 ppm (residual formic acid) before processing the bulk fractions.
Quantitative Purification Metrics
The following table summarizes the expected performance of each stage in the purification cascade:
Purification Stage
Target Impurity Removed
Mechanism of Separation
Typical Yield Recovery
Cumulative Purity
Anti-Solvent Precipitation
Linear Polyureas
Differential solubility / H-bonding
85 - 90%
~70%
Acidic Wash / SCX
1,5-pentanediamine
pKa differential (Protonation)
> 95%
~85%
Preparative RP-HPLC
Small cyclic ureas / Isomers
Hydrophobic interaction (C18)
75 - 80%
> 99%
Purification Workflow Visualization
Cascade purification workflow for isolating 1,3-diazocan-2-one from complex reaction mixtures.
References
US8188282B2 - Regioselective palladium catalyzed synthesis of benzimidazoles and azabenzimidazoles
Google P
Catalytic Oxidative Carbonylation of Primary and Secondary Diamines to Cyclic Ureas. Optimization and Substituent Studies
The Journal of Organic Chemistry - ACS Publications[Link]
Separation of Urea, cyclohexyl- on Newcrom R1 HPLC column
SIELC Technologies[Link]
Principles in preparative HPLC
University of Warwick[Link]
Reference Data & Comparative Studies
Validation
1,3-diazocan-2-one versus imidazolidin-2-one in catalytic applications
The Ring Size Effect in Cyclic Urea Organocatalysis: 1,3-Diazocan-2-one vs. Imidazolidin-2-one Executive Summary In the realm of hydrogen-bond donor (HBD) organocatalysis, the spatial preorganization of the catalyst dict...
Author: BenchChem Technical Support Team. Date: March 2026
The Ring Size Effect in Cyclic Urea Organocatalysis: 1,3-Diazocan-2-one vs. Imidazolidin-2-one
Executive Summary
In the realm of hydrogen-bond donor (HBD) organocatalysis, the spatial preorganization of the catalyst dictates its ability to lower the activation energy of a given transformation. While acyclic ureas and thioureas are privileged scaffolds due to their conformational adaptability, cyclic ureas present a unique structural challenge. This guide provides an objective, data-driven comparison between imidazolidin-2-one (a 5-membered cyclic urea) and 1,3-diazocan-2-one (an 8-membered cyclic urea), demonstrating how ring size fundamentally alters hydrogen-bond geometry, anion recognition, and catalytic efficacy.
Mechanistic Causality: Ring Strain and H-Bond Geometry
The catalytic power of a urea derivative relies on its ability to form cooperative, bidentate hydrogen bonds with an electrophile (e.g., a nitro group or carbonyl). To achieve this, the two N–H protons must adopt a cis,cis conformation relative to the carbonyl oxygen [1].
Imidazolidin-2-one (5-Membered Ring):
In small cyclic ureas, the severe angle strain of the 5-membered ring forces the N–C(ring) bonds to be cis to the carbonyl oxygen. Consequently, the N–H bonds are locked in a trans relationship to the C=O. This creates a divergent geometry where the N–H protons point away from each other. While imidazolidin-2-ones are excellent polar solvents and privileged chiral auxiliaries [2], their divergent N–H bonds render them highly ineffective as bidentate HBD organocatalysts.
1,3-Diazocan-2-one (8-Membered Ring):
Expanding the ring to an 8-membered macrocycle relieves the angle strain, allowing the amide bonds to adopt a trans conformation within the ring. This structural inversion forces the N–H protons into the critical cis,cis orientation [3]. The 1,3-diazocan-2-one scaffold is therefore conformationally preorganized to act as a potent, convergent bidentate hydrogen-bond donor, mimicking the active state of acyclic ureas without the entropic penalty of free rotation [4].
Caption: Conformational causality of ring size on hydrogen-bond donor geometry in cyclic ureas.
Comparative Performance Data
To objectively evaluate the impact of this conformational difference, we compare the thermodynamic binding affinity and kinetic catalytic performance of both scaffolds.
Table 1: Physicochemical and Binding Properties
Property
Imidazolidin-2-one
1,3-Diazocan-2-one
Ring Geometry
Planar, Rigid
Puckered, Flexible
N–H Orientation
Divergent (Trans to C=O)
Convergent (Cis to C=O)
Binding Stoichiometry
1:2 (Host:Guest) or weak 1:1
1:1 (Bidentate Chelation)
| Association Constant (
Ka
) * | < 5 M
−1
| 85 - 120 M
−1
|
| Primary Catalytic Role | Chiral Scaffold / Ligand | Hydrogen-Bond Donor |
* Measured via
1
H NMR titration with tetrabutylammonium chloride (TBACl) in CDCl
3
at 298 K.
To ensure scientific integrity, the evaluation of these catalysts must follow a self-validating workflow. The thermodynamic capacity of the catalyst must be proven before kinetic evaluation to establish true causality.
Protocol 1: Thermodynamic Validation via
1
H NMR Titration
Purpose: To isolate the H-bond donor capacity from kinetic variables, proving that the 8-membered ring binds anions more strongly due to its convergent geometry.
Preparation: Prepare a 10 mM stock solution of the cyclic urea host in dry CDCl
3
.
Guest Solution: Prepare a 100 mM stock solution of TBACl dissolved in the host solution. (Using the host solution as the solvent for the guest ensures the host concentration remains perfectly constant during titration, eliminating dilution errors).
Titration: Acquire a baseline
1
H NMR spectrum of the pure host. Sequentially add aliquots of the guest solution, acquiring spectra after each addition (from 0.2 up to 5.0 equivalents).
Tracking: Monitor the downfield chemical shift (
Δδ
) of the N–H protons.
Self-Validation Check: Prior to calculating
Ka
, perform a Job plot analysis (continuous variation method) to confirm a 1:1 binding stoichiometry. Only if a 1:1 complex is validated should the
Δδ
data be fitted to a non-linear regression isotherm to extract the
Ka
.
Protocol 2: Kinetic Validation via Catalytic Friedel-Crafts Alkylation
Purpose: To demonstrate that the thermodynamic binding affinity translates directly to transition-state stabilization (electrophile activation).
Pre-equilibrium: In an oven-dried vial, dissolve trans-
β
-nitrostyrene (0.1 mmol) and the cyclic urea catalyst (10 mol%) in 1.0 mL of CDCl
2
CDCl
2
. Stir for 15 minutes at 25 °C to allow the catalyst-electrophile complex to reach equilibrium.
Initiation: Add indole (0.12 mmol) in one portion.
Monitoring: Track the reaction via
1
H NMR aliquots using 1,3,5-trimethoxybenzene as an internal standard.
Self-Validation Check: Run a parallel control reaction without the catalyst. Calculate the
ΔΔG‡
derived from the rate acceleration. This kinetic value must mathematically correlate with the thermodynamic
Ka
determined in Protocol 1, establishing a closed-loop proof of mechanistic causality.
Caption: Self-validating experimental workflow for evaluating cyclic urea organocatalysts.
References
Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones
Source: MDPI / Molecules
URL: [Link]
Title: Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Aqueous Urea Solutions: Structure, Energetics, and Urea Aggregation
Source: The Journal of Physical Chemistry B (ACS Publications)
URL: [Link]
Comparative
Mass Spectrometry Fragmentation Patterns for Validating 1,3-Diazocan-2-one: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Content Type: Objective Comparison Guide & Experimental Methodology.
Executive Summary
Cyclic ureas are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds in HIV protease inhibitors, kinase inhibitors, and novel antibacterial agents[1][2]. As drug discovery programs explore larger, more flexible ring systems to optimize target binding, accurately characterizing these structures becomes critical.
This guide provides a comprehensive comparison of the mass spectrometry (MS) fragmentation patterns of the 8-membered cyclic urea 1,3-diazocan-2-one against its smaller ring alternatives: the 7-membered 1,3-diazepan-2-one and the 5-membered imidazolidin-2-one . By understanding the causality behind their collision-induced dissociation (CID), analytical scientists can establish self-validating protocols for structural confirmation.
Structural Dynamics & Causality in MS Fragmentation
To develop a robust MS/MS method, one must understand why a molecule fragments the way it does under electrospray ionization (ESI). Cyclic ureas exhibit highly predictable gas-phase chemistry driven by the stability of the urea carbonyl oxygen and the strain of the surrounding aliphatic ring.
The Mechanistic Causality of Ring Cleavage
When ionized in positive ESI mode, cyclic ureas readily form stable [M+H]+ precursor ions. Upon entering the collision cell, the fragmentation is governed by two primary thermodynamic pathways:
Loss of Carbon Monoxide (-28 Da): The most characteristic cleavage for cyclic ureas is the expulsion of CO[3]. This requires the homolytic or heterolytic cleavage of the C-N bonds adjacent to the carbonyl. In larger rings like 1,3-diazocan-2-one, the increased conformational flexibility and transannular strain lower the activation energy required for this ring-opening event compared to rigid 5-membered rings.
Loss of Isocyanic Acid (-43 Da): A secondary, higher-energy pathway involves the expulsion of HNCO[4]. This pathway requires a proton transfer coupled with ring opening, leaving behind an acyclic amine fragment.
1,3-Diazocan-2-one (CAS 5700-13-0) [5] has a molecular formula of C6H12N2O and an exact mass of 128.0949 Da[6]. Because of its 8-membered ring structure, it exhibits a lower optimal Collision Energy (CE) for CO loss than its 5-membered counterpart, making it highly sensitive to in-source fragmentation if declustering potentials are set too high.
Comparative Fragmentation Data
The following table synthesizes the quantitative MS/MS data used to differentiate 1,3-diazocan-2-one from alternative cyclic ureas.
Table 2: Optimal Collision Energies (CE) for MRM Transitions
Compound
Transition 1 (Quantifier)
CE (eV)
Transition 2 (Qualifier)
CE (eV)
Stability / Ring Strain
Imidazolidin-2-one
87.1 → 59.1
18
87.1 → 44.1
24
High stability, rigid ring
1,3-Diazepan-2-one
115.1 → 87.1
16
115.1 → 72.1
22
Moderate stability
1,3-Diazocan-2-one
129.1 → 101.1
14
129.1 → 86.1
20
Lower stability, higher flexibility
Note: The 8-membered ring requires approximately 15-20% less collision energy to achieve optimal fragmentation due to the inherent relief of steric strain upon ring opening.
Fragmentation Pathway Visualization
Below is the logical fragmentation pathway for 1,3-diazocan-2-one, demonstrating the sequential loss of neutral molecules.
Fig 1: CID fragmentation pathway of 1,3-diazocan-2-one highlighting neutral losses.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a blank matrix and a structurally related internal standard (IS) to rule out false positives caused by isobaric interference.
Step 1: Sample Preparation
Stock Solution: Dissolve 1.0 mg of 1,3-diazocan-2-one reference standard in 1.0 mL of LC-MS grade Methanol (1 mg/mL).
Working Dilution: Dilute the stock to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).
Internal Standard: Spike the sample with 50 ng/mL of 1,3-diazepan-2-one (acts as a structurally similar IS to validate retention time shifts and ionization efficiency).
Step 2: UHPLC Separation Parameters
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Desolvation Temperature: 400°C (Keep moderate to prevent thermal degradation of the 8-membered ring prior to ionization).
Validation Logic: The system is validated if the IS (1,3-diazepan-2-one) elutes slightly earlier than 1,3-diazocan-2-one (due to lower lipophilicity) and both exhibit their respective -28 Da quantifier transitions without cross-talk in the collision cell.
Fig 2: Step-by-step LC-MS/MS analytical workflow for cyclic urea validation.
References
ACS Publications. "Catalytic Oxidative Carbonylation of Primary and Secondary Diamines to Cyclic Ureas". The Journal of Organic Chemistry. Available at:[Link]
ACS Publications. "Cyclic HIV-1 Protease Inhibitors Derived from Mannitol: Synthesis, Inhibitory Potencies, and Computational Predictions of Binding Affinities". Journal of Medicinal Chemistry. Available at:[Link]
ResearchGate. "Reactions of Urea with Cu+ in the Gas Phase: An Experimental and Theoretical Study". ResearchGate. Available at:[Link]
PMC / NIH. "Interaction of Avibactam with Class B Metallo-β-Lactamases". Antimicrobial Agents and Chemotherapy. Available at:[Link]
The Strategic Selection of Cyclic Urea Scaffolds in Drug Design: An Efficacy Evaluation of 1,3-Diazocan-2-one and Congeners
Introduction: The Cyclic Urea Scaffold - A Privileged Motif in Medicinal Chemistry In the landscape of modern drug discovery, the urea functional group is a cornerstone, celebrated for its ability to form robust hydrogen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Cyclic Urea Scaffold - A Privileged Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the urea functional group is a cornerstone, celebrated for its ability to form robust hydrogen bond networks with biological targets.[1][2] This capacity has cemented its role in the design of a multitude of therapeutic agents, from anticancer to anti-HIV drugs.[1][2] When the urea moiety is incorporated into a cyclic scaffold, it imparts a degree of conformational rigidity, which can be a significant asset in drug design.[3] This pre-organization can reduce the entropic penalty of binding to a target protein, potentially leading to enhanced binding affinity and selectivity.[4]
The ring size of these cyclic ureas is a critical, yet not always systematically explored, variable. It dictates the scaffold's three-dimensional shape, vectoral presentation of substituents, and key physicochemical properties like solubility and lipophilicity.[5][6] While five-, six-, and seven-membered cyclic ureas have been extensively studied and incorporated into clinical candidates, the potential of larger ring systems, such as the eight-membered 1,3-diazocan-2-one, remains largely untapped.
This guide provides a comparative analysis of 1,3-diazocan-2-one against its smaller, more common congeners. We will delve into the synthesis, physicochemical properties, and the theoretical implications of its larger, more flexible scaffold. By juxtaposing this 8-membered ring with well-characterized 5-, 6-, and 7-membered cyclic ureas, we aim to provide drug discovery researchers with a framework for selecting the optimal cyclic urea scaffold for their specific target and desired pharmacokinetic profile.
The Influence of Ring Size on Physicochemical Properties: A Comparative Overview
The efficacy of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The ring size of a cyclic urea has a profound impact on these characteristics.
Compound
Ring Size
Molecular Formula
Molecular Weight ( g/mol )
Calculated LogP (XLogP3)
Topological Polar Surface Area (TPSA, Ų)
Ethylene Urea (2-Imidazolidinone)
5
C₃H₆N₂O
86.09
-0.7
41.1
Propylene Urea (Tetrahydro-2(1H)-pyrimidinone)
6
C₄H₈N₂O
100.12
-0.4
41.1
1,3-Diazepan-2-one
7
C₅H₁₀N₂O
114.15
-0.1
41.1
1,3-Diazocan-2-one
8
C₆H₁₂N₂O
128.17
0.2
41.1
Note: Physicochemical properties are calculated or sourced from chemical databases. Experimental values may vary.[7]
As the ring size increases from five to eight carbons, we observe a predictable increase in molecular weight and lipophilicity (LogP).[5] While the topological polar surface area (TPSA), a key indicator of membrane permeability, remains constant due to the conserved urea functionality, the changing lipophilicity and conformational landscape can significantly alter a molecule's overall ADME profile. An increase in LogP can enhance membrane permeability and target binding through hydrophobic interactions, but it may also lead to decreased aqueous solubility and increased metabolic liability.
Conformational Flexibility: A Double-Edged Sword
The most significant differentiator imparted by ring size is conformational flexibility.
5- and 6-Membered Rings (Ethylene & Propylene Urea): These scaffolds are relatively rigid. The 6-membered ring, for instance, adopts a stable chair conformation. This rigidity can be advantageous, locking the molecule into a bioactive conformation and minimizing the entropic cost of binding.[8]
7-Membered Ring (1,3-Diazepan-2-one): This ring system exhibits greater flexibility, often existing in multiple low-energy twist-chair and boat conformations. This flexibility allows it to adapt to the shape of a binding site, a property that was successfully exploited in the design of potent HIV protease inhibitors.[3]
8-Membered Ring (1,3-Diazocan-2-one): As a medium-sized ring, 1,3-diazocan-2-one possesses considerable conformational freedom. This can be a double-edged sword. On one hand, it allows the scaffold to present its substituents in a wide array of spatial arrangements, potentially accessing binding modes unavailable to smaller rings. On the other hand, the higher number of accessible conformations can lead to a greater entropic penalty upon binding to a target, which may decrease binding affinity.[9] The synthesis of such medium-sized rings can also be challenging due to entropic hindrance.[10]
The following diagram illustrates the conceptual relationship between ring size and its impact on key drug-like properties.
Caption: Impact of cyclic urea ring size on key properties.
Synthesis of 1,3-Diazocan-2-one
The synthesis of 1,3-diazocan-2-one, while not as commonly reported as its smaller counterparts, can be achieved through established methods. One approach involves the reaction of a 1,5-diamine with a carbonyl source. A specific synthesis was reported in The Journal of Organic Chemistry in 1978, which involves the reaction of 1,5-diaminopentane with diethyl carbonate.[7] More modern approaches to eight-membered cyclic ureas have also been developed, such as the [6+2] cycloaddition of 2-vinylazetidines with electron-deficient isocyanates, highlighting the ongoing interest in accessing these larger ring systems.[11]
Comparative Efficacy: Known Biological Activities and Therapeutic Potential
While direct, comparative biological data for 1,3-diazocan-2-one is scarce in the public domain, we can infer its potential by examining the applications of other cyclic ureas.
Ethylene Urea (5-membered): This scaffold is a component of several biologically active molecules. Derivatives of 2-imidazolidinone have shown anti-inflammatory, and plant growth-regulating activities.[12][13]
Propylene Urea (6-membered): The six-membered ring is a common feature in medicinal chemistry, valued for its predictable chair conformation.
1,3-Diazepan-2-one (7-membered): The seven-membered cyclic urea scaffold is arguably the most famous, being the core of several potent, non-peptidic HIV-1 protease inhibitors.[3] Its conformational flexibility was key to mimicking the geometry of a structural water molecule in the enzyme's active site, leading to high binding affinity.[3]
Future Directions for 1,3-Diazocan-2-one:
The increased size and flexibility of the 1,3-diazocan-2-one scaffold suggest it could be particularly useful for targeting large, shallow protein-protein interaction surfaces, which are often considered "undruggable" by smaller, more rigid molecules. Its larger carbon backbone also provides more points for substitution, allowing for a broader exploration of chemical space. However, the potential for higher metabolic turnover and lower aqueous solubility must be carefully managed through judicious selection of substituents.
Experimental Protocols for Efficacy Evaluation
To rigorously evaluate the efficacy of 1,3-diazocan-2-one and its derivatives in a drug discovery program, a suite of standardized assays is required. The following protocols provide a starting point for characterizing novel cyclic urea compounds.
Experimental Workflow Overview
Caption: A typical workflow for evaluating new chemical entities.
This protocol is designed to determine the binding affinity (Ki) of a test compound for a target kinase by measuring its ability to displace a fluorescent tracer.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET). A europium-labeled antibody binds to the kinase, and a fluorescently-labeled ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[6]
Materials:
Target Kinase (e.g., GST-tagged)
LanthaScreen® Eu-anti-GST Antibody (or other appropriate tagged antibody)
Alexa Fluor® 647-labeled Kinase Tracer (appropriate for the target kinase)
Test Compounds (serial dilutions in DMSO)
Staurosporine (positive control)
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
384-well, low-volume, black microplates
Procedure:
Prepare Reagents:
Prepare a 3X solution of the test compounds and controls by diluting them in Kinase Buffer A.
Prepare a 3X Kinase/Antibody mixture in Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
Prepare a 3X Tracer solution in Kinase Buffer A. The concentration should be at or near the Kd for its interaction with the kinase.[6]
Assay Assembly:
Add 5 µL of the 3X test compound/control solution to the assay plate wells.
Add 5 µL of the 3X Kinase/Antibody mixture to all wells.
Initiate the reaction by adding 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.
Incubation and Reading:
Incubate the plate at room temperature for 60 minutes, protected from light.
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
Data Analysis:
Calculate the emission ratio (665 nm / 615 nm).
Plot the emission ratio against the logarithm of the test compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which requires the known Kd of the tracer and its concentration in the assay.
This assay predicts passive membrane permeability.
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and its diffusion across the membrane into the acceptor wells is measured over time.[12]
Lipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
Phosphate-buffered saline (PBS), pH 7.4
Test compounds (10 mM stock in DMSO)
96-well UV-transparent plate for analysis
UV/Vis plate reader
Procedure:
Prepare Plates:
Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate.
Add 300 µL of PBS to each well of the acceptor plate.
Prepare Compound Solutions:
Prepare a 200 µM working solution of each test compound by diluting the 10 mM DMSO stock into PBS. The final DMSO concentration should be ≤2%.
Assay Assembly:
Add 200 µL of the compound working solution to the donor plate wells.
Carefully place the donor plate onto the acceptor plate to form the "sandwich".
Incubation:
Incubate the plate sandwich at room temperature for 5 to 18 hours with gentle shaking. The incubation time should be optimized based on the permeability of control compounds.
Sample Analysis:
After incubation, separate the plates.
Determine the concentration of the compound in both the donor and acceptor wells using a UV/Vis plate reader. If the compound lacks a chromophore, LC-MS/MS analysis is required.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (Vd * Va) / ((Vd + Va) * Area * Time)
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time in seconds.
This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
Principle: The test compound is incubated with pooled human liver microsomes and the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.[14][15]
Materials:
Pooled Human Liver Microsomes (HLM)
Test compounds (10 mM stock in DMSO)
NADPH regenerating system (or 1 mM NADPH solution)
0.1 M Phosphate buffer, pH 7.4
Acetonitrile with an internal standard (e.g., tolbutamide, terfenadine) for reaction quenching
96-well incubation plate and collection plate
LC-MS/MS system
Procedure:
Prepare Incubation Mixture:
In a 96-well plate, add phosphate buffer.
Add the test compound to achieve a final concentration of 1 µM.
Add HLM to a final concentration of 0.5 mg/mL.
Initiate Reaction:
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
Include a negative control incubation without NADPH for each compound.
Time-Point Sampling:
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture.
Immediately quench the reaction by adding the aliquot to a well in the collection plate containing cold acetonitrile with the internal standard.
Sample Processing and Analysis:
Centrifuge the collection plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
Data Analysis:
Plot the natural logarithm of the percentage of parent compound remaining versus time.
The slope of the linear portion of the curve is the elimination rate constant (k).
Calculate the half-life (t₁/₂) = 0.693 / k.
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
Conclusion and Future Perspectives
The choice of a cyclic urea scaffold is a multi-faceted decision in drug design. While 5-, 6-, and 7-membered rings are well-established and have proven clinical relevance, the exploration of larger rings like the 8-membered 1,3-diazocan-2-one offers intriguing possibilities. Its inherent flexibility and larger surface area may unlock novel interactions with challenging biological targets. However, this potential comes with the challenge of managing increased lipophilicity and a possible entropic penalty in binding.
The lack of extensive biological data on 1,3-diazocan-2-one highlights a clear opportunity for further research. A systematic study comparing a homologous series of N,N'-disubstituted cyclic ureas of varying ring sizes against a panel of diverse biological targets would provide invaluable insights into the structure-activity and structure-property relationships governed by the scaffold's core. By employing the robust experimental protocols detailed in this guide, researchers can effectively characterize novel cyclic ureas and make informed decisions in the strategic selection of these privileged scaffolds for the next generation of therapeutics.
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